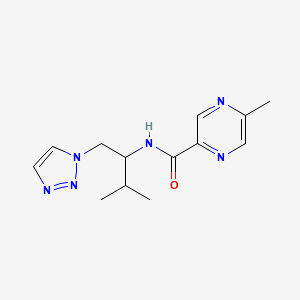

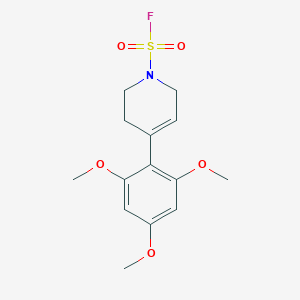

![molecular formula C16H12N4O3S B2448815 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 1219844-84-4](/img/structure/B2448815.png)

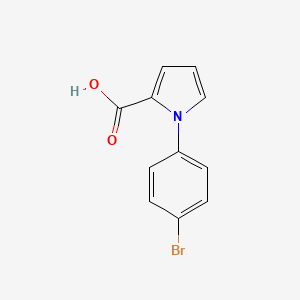

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea” is a part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a Pd - catalyzed C-N cross - coupling . The crude product obtained is a reddish-brown substance, which upon column chromatographic purification using ethyl acetate-hexane (2:98) as an eluent system, furnishes a yellow powder .Molecular Structure Analysis

The molecular structure of the compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound, the C O double bond distance – (C13 O2) is 1.173(4) Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd - catalyzed C-N cross - coupling . The reaction mixture is filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .科学的研究の応用

Antioxidant Activity

Research into coumarin substituted heterocyclic compounds, which share structural similarities with the compound , demonstrates significant antioxidant activities. For instance, a study on the preparation, characterization, and antioxidant determination of a coumarin derivative revealed high scavenging activity against DPPH radicals, showing potential for antioxidant applications (Afnan E. Abd-Almonuim et al., 2020).

Electrochromic Materials

The compound's structural analogs, such as thiadiazolo[3,4-c]pyridine, have been explored for their potential in electrochromics. A study introduced a novel donor-acceptor-type conjugated polymer with excellent electrochromic properties, highlighting the promise of these materials in developing neutral green electrochromic polymers (Shouli Ming et al., 2015).

Supramolecular Chemistry

Research on 2,6-bis(2-benzimidazolyl)pyridine showcases the use of similar compounds in forming highly stable supramolecular complexes with urea. These complexes have been characterized for their potential in chemical and biological recognition, indicating the compound's relevance in designing recognition systems (B. Chetia, P. Iyer, 2006).

Luminescence Sensing

A study on Zn-MOFs employing similar structural motifs demonstrated high luminescence sensing performance toward various analytes, including ions and antibiotics, in aqueous media. This research underscores the potential of using such compounds in developing sensors for environmental monitoring and medical diagnostics (Guoxuan Xian et al., 2022).

Synthesis and Characterization

Various studies have focused on synthesizing and characterizing novel derivatives of related compounds for diverse applications, including antimicrobial and anticancer activities. For example, the synthesis and characterization of new pyridines from specific precursors have been explored for their biological activities, offering insights into the compound's potential in pharmaceutical development (Safaa I. Elewa et al., 2021).

作用機序

The mechanism of action of these compounds is related to their anticancer activity. They have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c21-15(18-10-4-5-13-14(7-10)23-9-22-13)20-16-19-12(8-24-16)11-3-1-2-6-17-11/h1-8H,9H2,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHGIYSTBIOVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

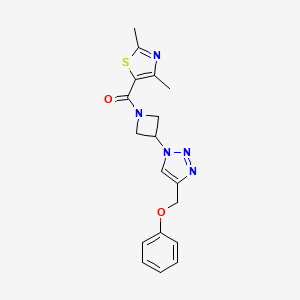

![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)

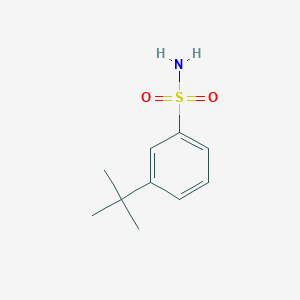

![N-(4-isopropylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2448742.png)

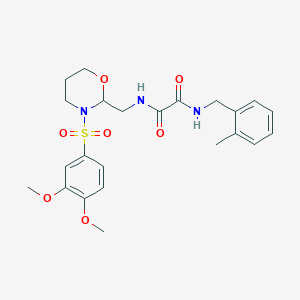

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2448743.png)

![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)

![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2448751.png)